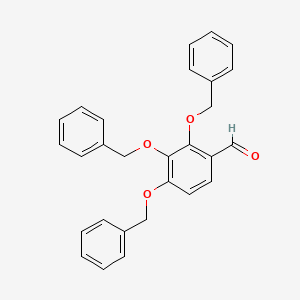
2,3,4-Tribenzyloxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Tribenzyloxybenzaldehyde is a useful research compound. Its molecular formula is C28H24O4 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
2,3,4-Tribenzyloxybenzaldehyde is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in the development of drugs targeting conditions such as cardiovascular diseases and neurological disorders. Notably, it serves as a precursor for synthesizing calcium channel blockers, which are crucial in treating hypertension and angina .
Case Study: Synthesis of Calcium Channel Blockers
- Objective: To synthesize novel calcium channel blockers using this compound.
- Method: The compound undergoes formylation reactions to introduce functional groups necessary for biological activity.
- Results: The synthesized compounds exhibited significant activity in reducing calcium influx in cardiac tissues, indicating potential therapeutic effects against heart diseases.
Organic Synthesis
The compound is also employed as a versatile building block in organic synthesis. Its structure allows for various transformations that can yield complex molecules used in drug discovery and material science.
Applications in Organic Synthesis:
- Building Block for Natural Products: It can be transformed into flavonoids and other bioactive natural products through multi-step synthetic routes.
- Synthesis of Fluorescent Probes: The compound's derivatives are utilized to create fluorescent probes for biological imaging applications.
Table 1: Key Transformations of this compound
| Transformation Type | Reaction Conditions | Product Type |
|---|---|---|
| Formylation | Vilsmeier-Haack reaction | Aldehyde derivatives |
| Reduction | Catalytic hydrogenation | Alcohol derivatives |
| Alkylation | SNAr reaction with alkyl halides | Alkylated products |
| Coupling | Suzuki or Heck coupling | Biaryl compounds |
Recent studies have explored the biological activities of compounds derived from this compound. These investigations focus on its potential anti-inflammatory and anticancer properties.
Case Study: Anticancer Activity
- Objective: To evaluate the anticancer properties of derivatives synthesized from this compound.
- Method: In vitro assays were conducted using various cancer cell lines.
- Results: Certain derivatives demonstrated significant cytotoxicity against breast and prostate cancer cells, suggesting their potential as lead compounds for further development .
Eigenschaften
Molekularformel |
C28H24O4 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
2,3,4-tris(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C28H24O4/c29-18-25-16-17-26(30-19-22-10-4-1-5-11-22)28(32-21-24-14-8-3-9-15-24)27(25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 |
InChI-Schlüssel |
JKIQPWKJTFHYFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














